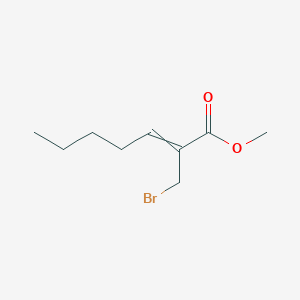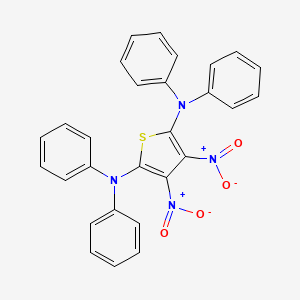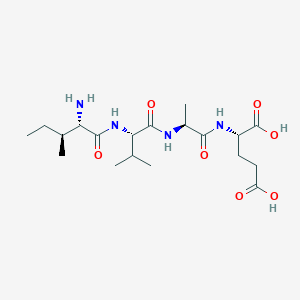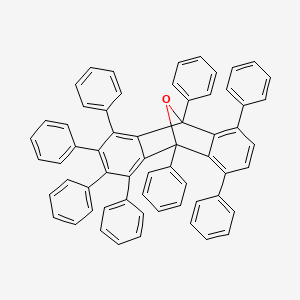![molecular formula C12H14N2O4 B14181295 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol CAS No. 917370-00-4](/img/structure/B14181295.png)
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazine ring, both of which are known for their significant roles in various chemical and biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol typically involves the formation of the pyrazine ring followed by the introduction of the furan ring and the butane-1,2,3-triol moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a pyrazine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives .
Applications De Recherche Scientifique
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The furan and pyrazine rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 3-(Furan-2-yl)-4H-chromen-4-one
Uniqueness
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is unique due to its combination of furan and pyrazine rings with a butane-1,2,3-triol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
917370-00-4 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-[5-(furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol |
InChI |
InChI=1S/C12H14N2O4/c15-7-11(17)10(16)4-8-5-14-9(6-13-8)12-2-1-3-18-12/h1-3,5-6,10-11,15-17H,4,7H2 |
Clé InChI |
KLACITZZUQUMIS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC=C(N=C2)CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)


![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)






![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)

